

In Vitro Efficacy of PF-04217903: A Selective c-Met Kinase Inhibitor

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Compound of Interest		
Compound Name:	PF-04217903 mesylate	
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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of PF-04217903, a novel and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, activating mutations, or autocrine loops, is a key driver in the progression of various human cancers.[3][4] PF-04217903 has demonstrated potent inhibitory activity against both wild-type and a range of mutated c-Met kinases, making it a valuable tool for preclinical research and a candidate for clinical development.[3][5] This document details the quantitative potency of PF-04217903 against various c-Met mutants, outlines the experimental methodologies used for its characterization, and provides visual representations of key biological pathways and experimental workflows.

Data Presentation: Quantitative In Vitro Potency of PF-04217903

The inhibitory activity of PF-04217903 has been quantified against wild-type c-Met and several clinically relevant c-Met mutants. The data, summarized below, highlights the compound's potency and differential sensitivity across various genetic contexts.



Target	Assay Type	IC50 (nmol/L)	Reference
Wild-Type c-Met			
Recombinant Human c-Met	Biochemical Kinase Assay (Ki)	4.8	[3][5]
Wild-Type c-Met	Cellular Phosphorylation	7.3 (mean)	[3]
HUVEC	Cellular Phosphorylation	4.6	[3][6]
c-Met Kinase Domain Mutants			
H1094R	Biochemical Kinase Assay	3.1	[3][5]
R988C	Biochemical Kinase Assay	6.4	[3][5]
T1010I	Biochemical Kinase Assay	6.7	[3][5]
V1092I	Biochemical Kinase Assay	16	[3]
M1250T	Biochemical Kinase Assay	24	[3]
Y1235D	Biochemical Kinase Assay	139	[3]
Y1230C	Biochemical Kinase Assay	>10,000	[3][5]
MET-Amplified Cell Lines			
GTL-16 (Gastric Carcinoma)	Cell Proliferation	12	[5][7]
NCI-H1993 (NSCLC)	Cell Proliferation	30	[5][7]



GTL-16 (Gastric Apoptosis 31 [5][7] Carcinoma)	•	Apoptosis	31	[5][7]	
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Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the key experimental protocols used to assess the potency of PF-04217903.

Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of PF-04217903 on the enzymatic activity of recombinant c-Met kinase.

 Principle: The assay measures the production of ADP, a product of the kinase reaction, by monitoring the coupled consumption of NADH, which results in a decrease in absorbance at 340 nm.[8]

Procedure:

- A reaction mixture is prepared containing the recombinant human c-Met enzyme, a
 peptide substrate, and ATP in a suitable buffer.
- Varying concentrations of PF-04217903 are added to the reaction mixture.
- The reaction is initiated, and the decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
- The rate of the reaction is calculated, and the Ki or IC50 value is determined by fitting the data to an appropriate enzyme inhibition model.[8]

Cellular c-Met Phosphorylation ELISA

This cell-based assay measures the ability of PF-04217903 to inhibit the autophosphorylation of the c-Met receptor within a cellular context.



 Principle: A sandwich ELISA is used to capture total c-Met protein from cell lysates and detect the level of tyrosine phosphorylation.

Procedure:

- Tumor cells (e.g., GTL-16, HT29) are seeded in 96-well plates and allowed to attach overnight.[8][9]
- Cells are then treated with a range of concentrations of PF-04217903 for one hour. For cell lines that do not have constitutively active c-Met, stimulation with Hepatocyte Growth Factor (HGF) is performed.[8][9]
- Following treatment, the cells are lysed to release the cellular proteins.[8]
- The cell lysates are added to 96-well plates pre-coated with a capture antibody specific for total c-Met.
- A detection antibody that specifically recognizes phosphorylated tyrosine residues is then added.
- A secondary antibody conjugated to horseradish peroxidase (HRP) is used for signal amplification.
- A substrate is added, and the resulting absorbance is read using a plate reader.
- The IC50 value is calculated based on the dose-response curve.[8]

Cell Proliferation/Survival Assay

This assay assesses the impact of PF-04217903 on the viability and growth of cancer cell lines.

- Principle: The metabolic activity of viable cells is measured using reagents such as MTT or resazurin, which are converted into colored or fluorescent products by mitochondrial enzymes.
- Procedure:
 - Tumor cells are seeded at a low density in 96-well plates.[7][9]



- After allowing the cells to adhere, they are treated with various concentrations of PF-04217903. For certain cell lines, HGF may be added to stimulate c-Met signaling.[7][9]
- The plates are incubated for 72 hours to allow for cell proliferation.[7][9]
- MTT or resazurin reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.
- The absorbance or fluorescence is measured using a plate reader.
- The percentage of cell proliferation relative to untreated control cells is calculated to determine the IC50 value.[8]

Apoptosis Assay

This assay is used to determine if the inhibition of c-Met by PF-04217903 leads to programmed cell death.

- Principle: Apoptosis is detected by quantifying the amount of single-stranded DNA (ssDNA),
 an early marker of this process, using an ELISA-based method.[7]
- Procedure:
 - GTL-16 cells are treated with PF-04217903 for 24 hours in their standard growth media.[7]
 [9]
 - A commercial ssDNA Apoptosis ELISA Kit is used for the detection.
 - The manufacturer's protocol is followed, which typically involves cell lysis and an ELISA procedure to detect the ssDNA.
 - The amount of ssDNA is quantified as a percentage of the signal from untreated control cells, and the IC50 for apoptosis induction is determined.[7][8]

Matrigel Invasion Assay

This assay evaluates the effect of PF-04217903 on the invasive potential of cancer cells.

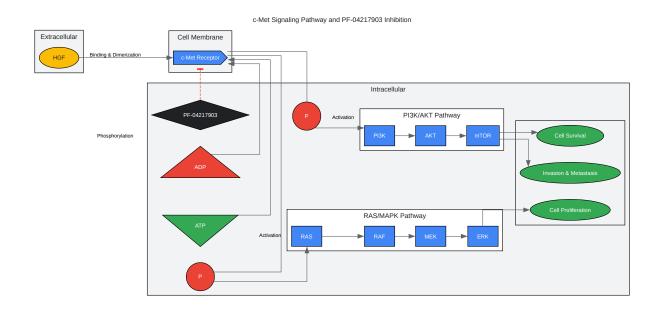


- Principle: This assay measures the ability of cancer cells to migrate through a layer of Matrigel, which mimics the basement membrane.
- Procedure:
 - The upper chamber of a transwell insert is coated with Matrigel.
 - Cancer cells, pre-treated with PF-04217903, are seeded into the upper chamber in serumfree media.
 - The lower chamber contains media with a chemoattractant, such as HGF.
 - After an incubation period, the non-invading cells on the upper surface of the membrane are removed.
 - The cells that have invaded through the Matrigel and are on the lower surface of the membrane are fixed, stained, and counted.
 - The extent of invasion is quantified and compared to untreated control cells.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of PF-04217903 and the experimental workflows.



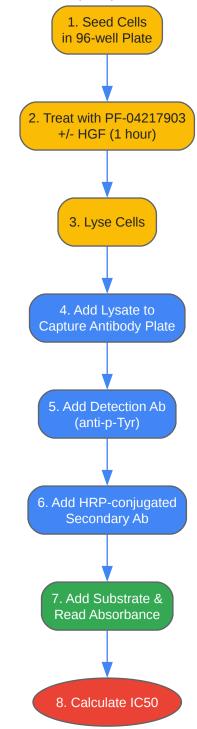


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Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.



Cellular c-Met Phosphorylation ELISA Workflow



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Caption: Workflow for the cellular c-Met phosphorylation ELISA.



Normal Function ATP PF-04217903 C-Met Kinase ATP Binding Site

Mechanism of ATP-Competitive Inhibition

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Caption: Mechanism of ATP-competitive inhibition by PF-04217903.

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